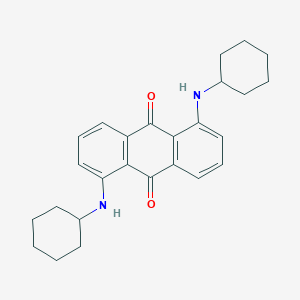

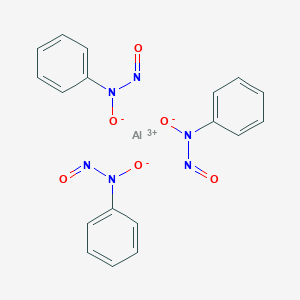

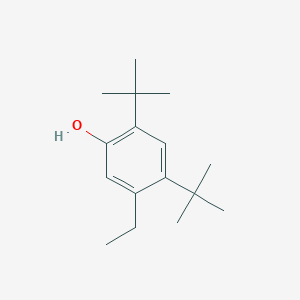

(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one is a pentacyclic triterpenoid compound that is structurally related to friedelin (friedelan-3-one). It is found in various plant species, particularly in the cork tissues and leaves of plants from families such as Celastraceae, Asteraceae, Fabaceae, and Myrtaceae . This compound has garnered interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one can be synthesized through various chemical reactions involving triterpenoid precursors. One common method involves the oxidation of friedelin using reagents such as chromium trioxide or potassium permanganate under controlled conditions . Another approach is the cyclization of squalene oxide, which undergoes multiple 1,2-shifts to form the pentacyclic structure .

Industrial Production Methods

Industrial production of friedelan-2-one often involves the extraction of friedelin from natural sources followed by chemical modification. Techniques such as supercritical fluid extraction (SFE) using carbon dioxide modified with solvents like methanol or ethanol are employed to obtain high yields of friedelin . The extracted friedelin is then subjected to oxidation reactions to produce friedelan-2-one .

Chemical Reactions Analysis

Types of Reactions

(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one undergoes various chemical reactions, including:

Oxidation: Conversion to friedelin-2,3-dione using oxidizing agents like chromium trioxide.

Reduction: Reduction to friedelan-2-ol using reducing agents such as sodium borohydride.

Substitution: Halogenation reactions where halogens replace hydrogen atoms in the molecule.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Friedelin-2,3-dione.

Reduction: Friedelan-2-ol.

Substitution: Halogenated derivatives of friedelan-2-one.

Scientific Research Applications

(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of friedelan-2-one involves its interaction with various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways.

Antimicrobial: Disrupts microbial cell membranes and inhibits the growth of pathogens.

Comparison with Similar Compounds

(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one is compared with other similar pentacyclic triterpenoids such as:

Friedelin (friedelan-3-one): Similar structure but differs in the position of the carbonyl group.

Friedelan-3-ol: Reduced form of friedelin with a hydroxyl group at the third position.

Friedelan-2,3-dione: Oxidized form with carbonyl groups at the second and third positions.

This compound is unique due to its specific pharmacological properties and its ability to undergo diverse chemical reactions, making it a valuable compound for various applications .

Properties

CAS No. |

17947-04-5 |

|---|---|

Molecular Formula |

C30H50O |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one |

InChI |

InChI=1S/C30H50O/c1-20-17-21(31)18-23-27(20,5)10-9-22-28(23,6)14-16-30(8)24-19-25(2,3)11-12-26(24,4)13-15-29(22,30)7/h20,22-24H,9-19H2,1-8H3/t20-,22-,23+,24+,26+,27+,28+,29+,30-/m0/s1 |

InChI Key |

XZBLWSYTQGLHOZ-GYGMBBFFSA-N |

SMILES |

CC1CC(=O)CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |

Isomeric SMILES |

C[C@H]1CC(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C |

Canonical SMILES |

CC1CC(=O)CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)

![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)